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molecular formula C7H2Cl2F2O B127513 3-Chloro-2,4-difluorobenzoyl chloride CAS No. 157373-00-7

3-Chloro-2,4-difluorobenzoyl chloride

Cat. No. B127513
M. Wt: 210.99 g/mol
InChI Key: XGKKQSXUVHMKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05457104

Procedure details

Thionyl chloride is metered at 70° C. to a suspension of 235 g (1.22 mol) of 3-chloro-2,4-difluorobenzoic acid in 800 ml of toluene and 3 ml of dimethylformamide until a clear solution has formed and evolution of gas is no longer observed. The toluene and excess thionyl chloride are then distilled off, and the product is subsequently obtained by distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
235 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[Cl:5][C:6]1[C:7]([F:16])=[C:8]([CH:12]=[CH:13][C:14]=1[F:15])[C:9](O)=[O:10]>C1(C)C=CC=CC=1.CN(C)C=O>[Cl:5][C:6]1[C:7]([F:16])=[C:8]([CH:12]=[CH:13][C:14]=1[F:15])[C:9]([Cl:3])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
235 g
Type
reactant
Smiles
ClC=1C(=C(C(=O)O)C=CC1F)F
Name
Quantity
800 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
has formed
DISTILLATION
Type
DISTILLATION
Details
The toluene and excess thionyl chloride are then distilled off
CUSTOM
Type
CUSTOM
Details
the product is subsequently obtained by distillation

Outcomes

Product
Name
Type
Smiles
ClC=1C(=C(C(=O)Cl)C=CC1F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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